molecular formula C12H18 B085526 1-tert-Butyl-3-ethylbenzene CAS No. 14411-56-4

1-tert-Butyl-3-ethylbenzene

Cat. No.: B085526
CAS No.: 14411-56-4
M. Wt: 162.27 g/mol
InChI Key: MUJPTTGNHRHIPH-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-ethylbenzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-ethylbenzene can be synthesized through the alkylation of benzene. One common method involves the reaction of benzene with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: Nitro derivatives of this compound.

    Halogenation: Halogenated derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-tert-Butyl-3-ethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-3-ethylbenzene is unique due to the presence of both tert-butyl and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic substitution reactions and specific oxidation behavior .

Biological Activity

1-tert-Butyl-3-ethylbenzene is an organic compound belonging to the family of alkylbenzenes. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular pathways and biomolecules:

1. Antioxidant Activity
Studies have shown that this compound can act as an antioxidant by scavenging free radicals. This property is crucial in reducing oxidative stress in cells, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects
The compound has been reported to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key players in inflammatory responses.

3. Cytotoxicity Against Cancer Cells
In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antioxidant Properties

In a study investigating the antioxidant properties of various alkylbenzenes, this compound demonstrated significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant capacity, revealing that higher concentrations of the compound effectively reduced DPPH levels compared to controls.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved treating macrophage cell lines with the compound and measuring cytokine levels post-treatment. Results indicated a marked decrease in TNF-alpha production, suggesting that the compound may inhibit NF-kB signaling pathways involved in inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within a few hours. Metabolism studies indicate that it undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes.

Properties

IUPAC Name

1-tert-butyl-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPTTGNHRHIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162619
Record name 1-t-Butyl-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14411-56-4
Record name 1-t-Butyl-3-ethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014411564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-t-Butyl-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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